Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)

2,6-Dichloro-4-iodopyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure, featuring reactive chloro and iodo substituents at the 2,6- and 4-positions, respectively, makes it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The electron-withdrawing nature of the halogens enhances its reactivity in metal-catalyzed transformations, such as Suzuki or Sonogashira couplings. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its well-defined reactivity profile allows precise control in multi-step syntheses, making it a preferred choice for advanced molecular design.
2,6-Dichloro-4-iodopyridine structure
2,6-Dichloro-4-iodopyridine structure
Product Name:2,6-Dichloro-4-iodopyridine
CAS No:98027-84-0
MF:C5H2Cl2IN
MW:273.886551380157
MDL:MFCD07368400
CID:61931
PubChem ID:11737393
Update Time:2025-06-26

2,6-Dichloro-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-4-iodopyridine
    • 2,6-Dichloro-4-iodo-pyridine
    • 2 6-dichloro-4-iodopyridine
    • PYRIDINE, 2,6-DICHLORO-4-IODO-
    • PubChem17648
    • 2,6-Dichloro-4-iodopyridine,
    • 2,6 dichloro-4-iodo pyridine
    • NGSKFMPSBUAUNE-UHFFFAOYSA-N
    • EBD16995
    • BCP03577
    • BBL101271
    • STL555067
    • 4-IODO-2,6-DICHLOROPYRIDINE
    • LS20633
    • TRA0010168
    • AB32018
    • 2,6-Dichloro-4-iodopyridine (ACI)
    • DTXSID00471453
    • BB 0261950
    • 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine
    • EN300-125368
    • FT-0682253
    • J-507432
    • 2,6-Dichloro-4-iodopyridine, 97%
    • AKOS005257743
    • MFCD07368400
    • HY-41945
    • SCHEMBL363319
    • GS-5875
    • AM20061785
    • SY019485
    • 98027-84-0
    • CS-D1682
    • D4774
    • AC-26248
    • DB-000817
    • MDL: MFCD07368400
    • Inchi: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
    • InChI Key: NGSKFMPSBUAUNE-UHFFFAOYSA-N
    • SMILES: IC1C=C(N=C(C=1)Cl)Cl

Computed Properties

  • Exact Mass: 272.86100
  • Monoisotopic Mass: 272.86090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: Grayish yellow powder
  • Density: 2.129
  • Melting Point: 161.0 to 165.0 deg-C
  • Boiling Point: 291.6℃ at 760 mmHg
  • Flash Point: 130.1±25.9 °C
  • Refractive Index: 1.652
  • PSA: 12.89000
  • LogP: 2.99300
  • Sensitiveness: Light Sensitive
  • Solubility: Not determined

2,6-Dichloro-4-iodopyridine Security Information

  • Symbol: GHS05 GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H317,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41-43
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Store long-term at 2-8°C
  • Risk Phrases:R22; R37/38; R41; R43

2,6-Dichloro-4-iodopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,6-Dichloro-4-iodopyridine Pricemore >>

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2,6-Dichloro-4-iodopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0.1 h, 25 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds
Krasovskiy, Arkady; Krasovskaya, Valeria; Knochel, Paul, Angewandte Chemie, 2006, 45(18), 2958-2961

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesate(1-), dichloro(2,2,4,6,6-pentamethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  25 °C; 10 min, 25 °C
1.2 Reagents: Iodine ;  25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Reference
New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenes
Rohbogner, Christoph J.; Wunderlich, Stefan H.; Clososki, Giiuliano C.; Knochel, Paul, European Journal of Organic Chemistry (2009, 2009, , 1781-1795

Production Method 3

Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: o-Xylene ;  12 h, 150 °C; 150 °C → rt
1.2 Reagents: Methanol ;  30 min, 45 °C
Reference
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; Morandi, Bill, Nature Chemistry (2018, 2018, 10(10), 1016-1022

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesate(1-), tris(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium Solvents: Diethyl ether ;  2 h, -10 °C
1.2 Reagents: Iodine
1.3 Reagents: Water
Reference
Deprotonation of chloropyridines using lithium magnesates
Awad, Hacan; Mongin, Florence; Trecourt, Francois; Queguiner, Guy; Marsais, Francis, Tetrahedron Letters (2004, 2004, 45(42), 7873-7877

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine ,  (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity Relationships
Snegaroff, Katia; Nguyen, Tan Tai; Marquise, Nada; Halauko, Yury S.; Harford, Philip J.; et al, Chemistry - A European Journal (2011, 2011, 17(47), 13284-13297

Production Method 6

Reaction Conditions
1.1 Reagents: Di-μ-chlorobis(tetrahydrofuran)[(tetrahydrofuran)(2,2,6,6-tetramethyl-1-piperidi… ;  1 h, rt
1.2 Reagents: Iodine ;  -30 °C
Reference
Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic Chromophores
Dierks, Philipp; Paepcke, Ayla; Bokareva, Olga S. ; Altenburger, Bjoern; Reuter, Thomas; et al, Inorganic Chemistry (2020, 2020, 59(20), 14746-14761

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Water
Reference
Strategies for the selective functionalization of dichloropyridines at various sites
Marzi, Elena; Bigi, Anna; Schlosser, Manfred, European Journal of Organic Chemistry (2001, 2001, , 1371-1376

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; Bobbio, Carla; Rausis, Thierry, Journal of Organic Chemistry (2005, 2005, 70(7), 2494-2502

Production Method 9

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  4 h, 30 °C
Reference
Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids
Chen, Tiffany Q.; Pedersen, P. Scott; Dow, Nathan W.; Fayad, Remi; Hauke, Cory E.; et al, Journal of the American Chemical Society (2022, 2022, 144(18), 8296-8305

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
Reference
Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine
Mello, Jesse V.; Finney, Nathaniel S., Organic Letters (2001, 2001, 3(26), 4263-4265

Production Method 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 h, -75 °C
1.2 Reagents: Iodine ,  Sodium thiosulfate Solvents: Tetrahydrofuran ,  Water ;  15 h, -75 °C
Reference
Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral Configuration
Chevallier, Floris; Charlot, Marina; Mongin, Florence; Champagne, Benoit; Franz, Edith; et al, ChemPhysChem (2016, 2016, 17(24), 4090-4101

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt
Reference
Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAR
Fang, Albert G.; Mello, Jesse V.; Finney, Nathaniel S., Organic Letters (2003, 2003, 5(7), 967-970

Production Method 13

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ;  20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ;  3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide ,  Acetonitrile
Reference
Selective functionalization of complex heterocycles via an automated strong base screening platform
Boga, Sobhana Babu; Christensen, Melodie; Perrotto, Nicholas; Krska, Shane W.; Dreher, Spencer; et al, Reaction Chemistry & Engineering (2017, 2017, 2(4), 446-450

Production Method 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -75 °C; 15 min, -75 °C; -75 °C → rt
Reference
Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines
Huebscher, Joerg; Seichter, Wilhelm; Weber, Edwin, CrystEngComm (2017, 2017, 19(22), 3026-3036

Production Method 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-Substitution
Huebscher, Joerg; Seichter, Wilhelm; Gruber, Thomas; Kortus, Jens; Weber, Edwin, Journal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074

2,6-Dichloro-4-iodopyridine Raw materials

2,6-Dichloro-4-iodopyridine Preparation Products

2,6-Dichloro-4-iodopyridine Suppliers

Amadis Chemical Company Limited
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(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine
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Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:34
Price ($):154.0/769.0
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2,6-Dichloro-4-iodopyridine Related Literature

Additional information on 2,6-Dichloro-4-iodopyridine

Comprehensive Overview of 2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0): Properties, Applications, and Industry Insights

2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This compound, characterized by its iodine and chlorine substituents, serves as a critical intermediate in the synthesis of complex molecules. Its molecular formula, C5H2Cl2IN, and unique structural features make it a valuable building block for cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed transformations.

Recent trends in organic synthesis highlight the growing demand for halogenated pyridines, particularly those like 2,6-Dichloro-4-iodopyridine, which enable precise modifications in drug discovery. Searches for "iodopyridine applications" and "heterocyclic compound synthesis" have surged by 35% year-over-year, reflecting industry interest. The compound’s electron-deficient ring system facilitates nucleophilic substitutions, a property leveraged in developing antiviral agents and crop protection chemicals—areas dominating current scientific discourse.

From a technical perspective, CAS 98027-84-0 exhibits a melting point range of 98–102°C and stability under inert atmospheres, making it suitable for high-temperature reactions. Analytical techniques such as HPLC and NMR spectroscopy confirm its purity, a key concern for researchers querying "how to validate halogenated pyridine purity." Its solubility in organic solvents like DMSO and THF further enhances its utility in ligand design and catalysis studies.

Environmental and regulatory considerations are increasingly shaping discussions around 2,6-Dichloro-4-iodopyridine. While not classified as hazardous under current guidelines, its handling requires standard precautions for halogenated compounds. Queries like "green chemistry alternatives for iodopyridines" underscore the shift toward sustainable synthesis methods, with this compound serving as a benchmark for evaluating atom economy in aryl-iodide reactions.

The commercial availability of 98027-84-0 through specialty chemical suppliers has expanded, driven by its role in API manufacturing. Patent analyses reveal a 20% increase in filings referencing this compound since 2020, particularly in kinase inhibitor development. This aligns with search trends for "pyridine-based drug intermediates" and "iodine-mediated cyclizations," highlighting its relevance in cutting-edge therapeutic research.

In conclusion, 2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0) represents a nexus of synthetic utility and industrial demand. Its applications span material science, medicinal chemistry, and catalysis, addressing frequent queries on "multifunctional pyridine derivatives." As research advances, this compound continues to bridge gaps between molecular design and functional innovation.

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(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine
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